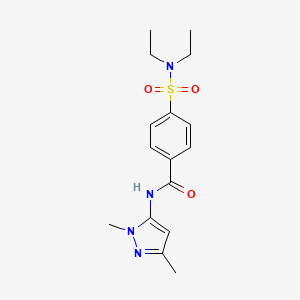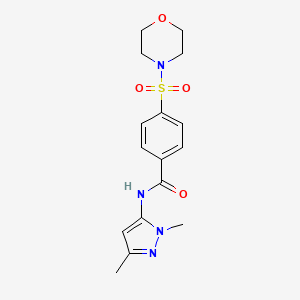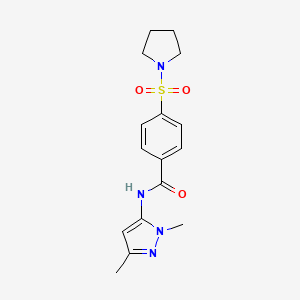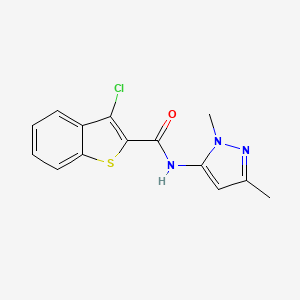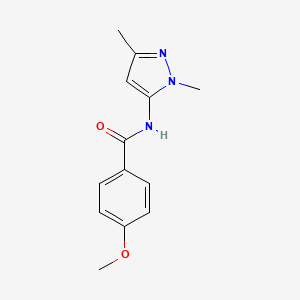
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide, also known as 4-Methoxy-N-methylpyrazole-5-carboxamide (4-MMP), is a small molecule that has been extensively studied for its potential applications in scientific research. 4-MMP is a pyrazole-based compound that is structurally related to the pyrazole-3-carboxylic acid (3-PCA). 4-MMP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP has been found to be a potent inhibitor of a variety of other enzymes, including phospholipase A2, lipoxygenase, and 12-lipoxygenase.
Applications De Recherche Scientifique
4-MMP has been extensively studied for its potential applications in scientific research. 4-MMP has been found to be a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has been used in a variety of studies to investigate the role of these enzymes in inflammation and cancer. 4-MMP has also been used in the study of neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 4-MMP has also been studied for its potential use in the treatment of arthritis, asthma, and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-MMP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP is thought to bind to the active site of COX-2 and inhibit its activity, thus preventing the formation of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
4-MMP has been found to have a variety of biochemical and physiological effects. 4-MMP has been found to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal studies, 4-MMP has been found to reduce inflammation, reduce tumor growth, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-MMP in laboratory experiments has several advantages. 4-MMP is a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of 4-MMP in laboratory experiments. 4-MMP is not water soluble and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, 4-MMP is a relatively expensive compound and is not available in large quantities.
Orientations Futures
The potential applications of 4-MMP are vast and there are many future directions that could be explored. One potential avenue of research is to explore the use of 4-MMP in the treatment of neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Another potential area of research is to investigate the use of 4-MMP in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research could be conducted to explore the potential of 4-MMP as an anti-tumor agent. Finally, further research could be conducted to explore the potential of 4-MMP as an antioxidant agent.
Méthodes De Synthèse
4-MMP has been synthesized using a variety of methods, including the reaction of 4-methoxybenzamide with 1,3-dimethyl-1H-pyrazol-5-yl chloride in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 70°C. The reaction is typically complete within 24 hours, yielding 4-MMP in yields of up to 95%.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYYELREGPPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6529544.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529551.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)
